An In-depth Technical Guide to 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid: A Versatile Photolabile Linker
An In-depth Technical Guide to 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid: A Versatile Photolabile Linker
This guide provides a comprehensive technical overview of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, a molecule of significant interest in chemical biology, drug development, and materials science. We will delve into its core functionalities, underpinning scientific principles, and practical applications, offering field-proven insights for researchers and drug development professionals.
Introduction: Unveiling a Molecule of Controlled Release
4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, often referred to by its synonym 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid or the shorthand "Hydroxyethyl photolinker," is a specialized organic compound primarily utilized as a photolabile linker.[1][2][3] Its unique molecular architecture, featuring an o-nitrobenzyl ether moiety, allows for precise, light-induced cleavage, enabling the controlled release of attached molecules.[1][4][5] This property has made it an invaluable tool in solid-phase synthesis, enabling the traceless release of synthesized compounds under mild conditions.[6][7][8][9] Beyond its primary application, its structural components—a butyric acid tail and a substituted nitrophenol head—hint at potential, yet largely unexplored, biological activities that warrant further investigation.[10]
Physicochemical Properties: A Data-Driven Profile
A thorough understanding of a molecule's physicochemical properties is fundamental to its application. The key properties of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 175281-76-2 | [2] |
| Molecular Formula | C₁₃H₁₇NO₇ | |
| Molecular Weight | 299.28 g/mol | |
| Appearance | Yellow Solid | Guidechem |
| Melting Point | 163-166 °C | [11] |
| Boiling Point | 540.1 °C at 760 mmHg (Predicted) | [11] |
| pKa | 4.54 ± 0.10 (Predicted) | Guidechem |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | |
| Storage | Store below +30°C, protected from light.[12] | Guidechem |
The Core Functionality: A Deep Dive into Photolabile Cleavage
The defining characteristic of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is its function as a photolabile linker. This property is conferred by the o-nitrobenzyl group within its structure.
Mechanism of Photocleavage
The photocleavage of o-nitrobenzyl compounds is a well-documented photochemical reaction.[1][4][5] Upon irradiation with UV light, typically in the range of 300-365 nm, the molecule undergoes an intramolecular rearrangement.[1] The process can be broken down into the following key steps:
-
Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.
-
Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon.[1]
-
Formation of an aci-nitro Intermediate: This hydrogen transfer leads to the formation of a transient aci-nitro intermediate.[4]
-
Cyclization and Rearrangement: The aci-nitro intermediate rapidly cyclizes and rearranges.
-
Cleavage: The rearranged intermediate is unstable and cleaves, releasing the linked molecule (in this case, the butanoic acid derivative) and forming an o-nitrosobenzaldehyde byproduct.[1]
The efficiency of this process can be influenced by substituents on the aromatic ring. The methoxy group in the topic compound can enhance the rate of cleavage.[13]
Caption: Photocleavage of an o-nitrobenzyl ether.
Applications in Solid-Phase Synthesis
The primary application of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is in solid-phase synthesis (SPS).[6][7][8][9] In SPS, molecules are built step-by-step on a solid support (resin). The linker connects the growing molecule to the resin. The photolabile nature of this linker offers several advantages:
-
Mild Cleavage Conditions: Cleavage is achieved with light, avoiding the need for harsh acidic or basic reagents that could damage sensitive molecules.[8][9]
-
Orthogonality: The photocleavage is orthogonal to many other chemical transformations, allowing for complex synthesis strategies.
-
Traceless Linking: After cleavage, no part of the linker remains on the released molecule.
The carboxylic acid group of the linker can be attached to an amino-functionalized resin, and the hydroxyl group can serve as the attachment point for the molecule to be synthesized.
Caption: Workflow of solid-phase synthesis using a photolabile linker.
Potential Biological Activity: An Area of Emerging Interest
While the primary application of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is as a photolabile linker, its chemical structure suggests potential biological activities that are beginning to be explored.[10] It is important to note that direct and extensive biological studies on this specific molecule are limited. The following discussion is based on the activities of structurally related compounds.
Anticancer Potential: The Butyrate Connection
The molecule contains a butyric acid (butanoic acid) moiety. Butyrate is a short-chain fatty acid that has been extensively studied for its anticancer properties, particularly in the context of colorectal cancer.[14][15][16][17] The proposed mechanisms of action for butyrate include:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a known inhibitor of HDACs, leading to changes in gene expression that can induce apoptosis and inhibit cancer cell proliferation.[14][16]
-
G-protein Coupled Receptor (GPCR) Activation: Butyrate can activate specific GPCRs, such as GPR109a, which can trigger anti-tumor signaling pathways.[14][15]
Given that 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is a derivative of butyric acid, it is plausible that it could exhibit similar HDAC inhibitory or GPCR-mediated effects. However, the bulky phenoxy group would likely alter its interaction with biological targets, and further research is required to validate this hypothesis.
Anti-inflammatory Properties: The Role of the Phenolic Moiety
The molecule also features a substituted phenolic ring. Phenolic compounds are a large class of molecules known for their antioxidant and anti-inflammatory properties. For example, other complex methoxyphenol derivatives have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) and by modulating signaling pathways such as NF-κB and MAPKs.[18] The presence of the methoxy and nitro groups on the phenyl ring of the topic compound will influence its electronic properties and potential biological interactions. While a direct link has not been established, the phenolic core suggests that anti-inflammatory activity is a plausible area for future investigation.
Experimental Protocols: Synthesis and Handling
Synthesis of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid
A general synthetic route involves the reaction of a suitably protected precursor with a butanoate derivative. A representative procedure is the hydrolysis of its corresponding ethyl ester.
Protocol: Hydrolysis of Ethyl 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoate
-
Dissolution: Dissolve ethyl 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoate in a mixture of trifluoroacetic acid and water.
-
Heating: Heat the reaction mixture to 80°C and maintain for 18-24 hours.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as ¹H NMR.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Precipitation and Isolation: A solid precipitate will form. Collect the solid by filtration.
-
Drying: Lyophilize the solid to obtain the final product as a yellow powder.
Note: This is an exemplary protocol and may require optimization based on specific laboratory conditions and starting material purity.
Safety and Handling
4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is classified as causing skin and eye irritation and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling the compound. It should be handled in a well-ventilated area.[4]
Future Perspectives and Conclusion
4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is a well-established and valuable tool in the field of chemical synthesis, particularly for applications requiring controlled release of molecules from a solid support. Its utility as a photolabile linker is grounded in the well-understood chemistry of o-nitrobenzyl compounds.
The future of this molecule likely lies in the exploration of its potential biological activities. Rigorous studies are needed to determine if its structural similarity to known anticancer and anti-inflammatory agents translates into tangible therapeutic potential. Furthermore, its application in more advanced areas, such as the development of light-responsive biomaterials and drug delivery systems, holds considerable promise.[19]
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